6-benzylpiperazin-2-one HCl 6-benzylpiperazin-2-one HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698858
InChI: InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
SMILES:
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

6-benzylpiperazin-2-one HCl

CAS No.:

Cat. No.: VC16698858

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

6-benzylpiperazin-2-one HCl -

Specification

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 6-benzylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
Standard InChI Key UJPFALJOGCQJMZ-UHFFFAOYSA-N
Canonical SMILES C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 1-(phenylmethyl)-2-piperazinone hydrochloride. Alternative designations include:

  • 1-Benzylpiperazine-2-one HCl

  • 1-Benzyl-2-oxopiperazine hydrochloride

  • 1-(Phenylmethyl)-2-piperazinone hydrochloride .

Molecular Formula and Weight

The base compound (1-benzylpiperazine-2-one) has the molecular formula C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}, with a molecular weight of 190.24 g/mol. The hydrochloride salt adds HCl\text{HCl}, resulting in a total molecular weight of 226.7 g/mol .

Structural Features

  • Piperazin-2-one core: A six-membered ring with two nitrogen atoms at positions 1 and 4 and a ketone group at position 2.

  • Benzyl substituent: A phenylmethyl group attached to the nitrogen at position 1.

  • Hydrochloride salt: Enhances aqueous solubility and crystallinity .

Synthesis and Production

Cyclization of Ethylenediamine Derivatives

The piperazine ring is formed via cyclization of ethylenediamine with dihaloalkanes under basic conditions. For example, reacting 1,2-dibromoethane with ethylenediamine yields piperazine, which is subsequently functionalized.

Benzylation

The benzyl group is introduced through nucleophilic substitution using benzyl chloride or bromide. This step typically employs a base like sodium hydride to deprotonate the piperazine nitrogen, facilitating benzylation.

Oxidation to Piperazin-2-one

Selective oxidation of the piperazine ring at position 2 using agents like potassium permanganate (KMnO4\text{KMnO}_4) or ruthenium-based catalysts introduces the ketone group. This step requires careful temperature control to avoid over-oxidation .

Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, which is purified via recrystallization .

Industrial-Scale Optimization

Industrial protocols emphasize cost-effective catalysts (e.g., Pd/C\text{Pd/C} for hydrogenation) and solvent recovery systems. Batch processes achieve yields exceeding 85%, with purity >98% confirmed by HPLC .

Physicochemical Properties

Physical Characteristics

PropertyValueMethod/Source
Melting Point215–218°C (decomposes)Differential Scanning Calorimetry
Density1.130 g/cm³Pycnometry
Solubility in Water25 mg/mL at 20°CGravimetric Analysis
pKa7.67 (predicted)Computational Modeling

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, D₂O):

    • δ 2.31–3.37 (m, 8H, piperazine protons)

    • δ 4.65 (s, 2H, CH2Ph\text{CH}_2\text{Ph})

    • δ 7.19–7.26 (m, 5H, aromatic protons) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ: 193 nm (aqueous acid), indicative of π→π* transitions in the benzyl group .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile:0.1% trifluoroacetic acid (30:70 v/v)

  • Retention Time: 6.2 minutes

  • Detection: UV at 254 nm .

Capillary Electrophoresis (CE)

  • Conditions: 50 mbar hydrodynamic injection, 20°C, 400 mM borate buffer (pH 9.2)

  • Migration Time: 3.525 minutes (relative to thiamine internal standard) .

Mass Spectrometry

  • ESI-MS (Positive Mode): m/z 191.1 [M+H]⁺ (calc. 190.24) .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing serotonin receptor modulators. Its rigid piperazinone scaffold mimics natural ligands, enabling structure-activity relationship (SAR) studies .

Molecular Imprinting

1-Benzylpiperazine-2-one HCl has been used to create molecularly imprinted polymers (MIPs) for detecting illicit designer drugs. MIPs synthesized via self-assembly with methacrylic acid (MAA) exhibit imprinting factors (IF) of 3–7, demonstrating high selectivity .

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibition of monoamine oxidase (MAO-B) (IC₅₀ = 12 μM), suggesting potential applications in neurodegenerative disease research.

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
1-BenzylpiperazineNo ketone groupHigher volatility, lower polarity
Piperazin-2-oneNo benzyl substituentReduced lipophilicity, weaker receptor binding
6-Hydroxymethylpiperazin-2-oneHydroxymethyl at position 6Enhanced solubility, metabolic stability

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